Thymidine 5'-diphosphoric acid trisodium salt

Description

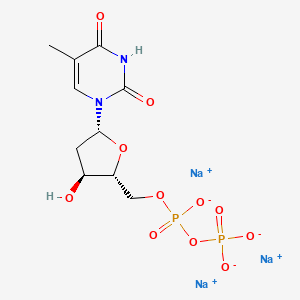

Thymidine 5'-diphosphoric acid trisodium salt (dTDP-Na₃) is a nucleotide derivative critical in nucleic acid biochemistry. It consists of thymidine (a deoxyribonucleoside) esterified with two phosphate groups at the 5'-position, forming a diphosphate, and is stabilized as a trisodium salt. This compound serves as a substrate or intermediate in DNA synthesis and enzymatic studies, particularly in reactions involving glycosyltransferases or kinases .

Properties

CAS No. |

95648-78-5 |

|---|---|

Molecular Formula |

C10H13N2Na3O11P2 |

Molecular Weight |

468.13 g/mol |

IUPAC Name |

trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 |

InChI Key |

HBYPEEZBYHQLDM-SPSULGLQSA-K |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of thymidine 5'-diphosphate trisodium salt generally follows a multi-step chemical phosphorylation process starting from the nucleoside thymidine. The key challenge is the selective introduction of two phosphate groups at the 5'-hydroxyl position of thymidine without affecting other functional groups.

Common Approaches

| Method | Description | Key Reagents | Yield & Notes | References |

|---|---|---|---|---|

| 2.2.1 Tosylation and Pyrophosphate Displacement | Activation of 5'-hydroxyl by tosylation followed by nucleophilic displacement with pyrophosphate salts | 5'-O-tosylthymidine, bis(triphenylphosphine)pyrophosphate or PPN pyrophosphate | Moderate to good yields; selective precipitation used for purification | |

| 2.2.2 Phosphorodichloridate Intermediate Method | Formation of nucleoside phosphorodichloridate intermediate using POCl3, followed by reaction with pyrophosphate | POCl3, DMF, tributylammonium pyrophosphate | Yields ~65-70%; one-pot, three-step synthesis | |

| 2.2.3 Phosphoramidite and Phosphoramidate Chemistry | Use of phosphoramidite reagents for stepwise phosphorylation, oxidation, and deprotection | Phosphoramidites, iodine oxidation | More complex, used mainly for oligonucleotide synthesis | |

| 2.2.4 Trimetaphosphate Activation | Use of activated trimetaphosphate salts to phosphorylate nucleosides | Tris(tetrabutylammonium) trimetaphosphate, activating agents | Applied for polyphosphate synthesis; less common for diphosphates |

Detailed Method: Tosylation and Pyrophosphate Displacement

This method is widely used due to its reliability and selectivity:

Activation: The 5'-hydroxyl group of thymidine is converted into a good leaving group by tosylation using p-toluenesulfonyl chloride in pyridine, yielding 5'-O-tosylthymidine.

Displacement: The tosylate is then reacted with a pyrophosphate salt, commonly bis(triphenylphosphine)pyrophosphate or diphenylphosphoryl pyrophosphate, in dry acetonitrile or DMF under inert atmosphere at mild temperatures (~30°C).

Isolation: After reaction completion (monitored by ^31P NMR), excess pyrophosphate and byproducts are removed by selective precipitation using sodium iodide in acetone/water mixtures. The diphosphate product precipitates as the sodium salt.

Purification: The crude product is washed with acetone and dried under vacuum to yield thymidine 5'-diphosphate trisodium salt as a white solid.

- High selectivity for 5'-position

- Avoids harsh conditions that degrade nucleoside

- Scalable to gram quantities

- Requires careful removal of pyrophosphate impurities

- Multiple purification steps needed

Alternative Method: Phosphorodichloridate Intermediate

This approach involves:

- Formation of a nucleoside 5'-phosphorodichloridate intermediate by reacting thymidine with phosphorus oxychloride (POCl3) in DMF.

- Subsequent reaction with tributylammonium pyrophosphate to form a cyclic intermediate.

- Hydrolysis of the cyclic intermediate yields the diphosphate.

- Final purification by chromatography or precipitation.

This method is efficient and yields 65-70% of the product and is applicable to various nucleosides including thymidine.

Research Findings and Comparative Data

| Parameter | Tosylation/Pyrophosphate Method | Phosphorodichloridate Method | Notes |

|---|---|---|---|

| Yield (%) | 60-75% | 65-70% | Both methods provide comparable yields |

| Reaction Time | 24-72 hours | Few hours to overnight | Tosylation step is longer |

| Purification | Precipitation with NaI/acetone | Chromatography or precipitation | Precipitation preferred for scale-up |

| Scalability | Gram-scale synthesis demonstrated | Gram-scale synthesis demonstrated | Both methods suitable for research scale |

| Selectivity | High for 5'-position | High for 5'-position | Both methods highly selective |

| Reagents Cost | Moderate | Moderate to high | POCl3 requires careful handling |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, pyridine | Room temp | 24-48 h | Formation of 5'-O-tosylthymidine |

| Pyrophosphate Displacement | PPN pyrophosphate or tributylammonium pyrophosphate, dry acetonitrile | 25-30°C | 24-48 h | Nucleophilic substitution |

| Precipitation | Sodium iodide in acetone/water | 0-5°C | 30 min per addition | Selective precipitation of product |

| Drying | Vacuum desiccator | Ambient | Several hours | Final isolation |

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-diphosphoric acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thymidine 5’-triphosphate.

Reduction: Reduction reactions can convert it back to thymidine.

Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Thymidine 5’-triphosphate: Formed through oxidation.

Thymidine: Formed through reduction.

Various substituted thymidine derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Biochemical Research

Role in DNA Synthesis:

Thymidine 5'-diphosphoric acid trisodium salt is integral to the synthesis of DNA, serving as a substrate for DNA polymerases during replication. It is involved in the phosphorylation process that adds nucleotides to the growing DNA strand. The compound's structure allows it to be incorporated into DNA, influencing genetic studies and molecular cloning techniques.

Enzymatic Reactions:

The compound is utilized in various enzymatic assays to study nucleotide metabolism and enzyme kinetics. For instance, it can serve as a substrate for kinases, allowing researchers to investigate phosphorylation processes that are vital for cellular signaling pathways.

Pharmaceutical Applications

Potential Anticancer Agent:

Recent studies suggest that this compound may exhibit anticancer properties. Its structural similarity to thymidine allows it to interfere with DNA replication in rapidly dividing cancer cells. Research indicates that modifications of this compound can enhance its efficacy as an anticancer drug, making it a candidate for further clinical trials .

Therapeutic Use in Genetic Disorders:

The compound has been explored for its potential use in treating genetic disorders linked to nucleotide metabolism. By supplementing with thymidine derivatives, researchers aim to correct metabolic deficiencies that lead to conditions such as mitochondrial diseases.

Molecular Biology Techniques

Polymerase Chain Reaction (PCR):

this compound is crucial in PCR protocols as it provides the necessary building blocks for DNA amplification. Its use enhances the specificity and yield of PCR products, making it essential for genetic analysis, cloning, and sequencing applications.

Nucleotide Analogs:

This compound serves as a model for developing nucleotide analogs used in various molecular biology applications. These analogs can be employed to study enzyme specificity and substrate interactions, providing insights into nucleic acid chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Thymidine 5’-diphosphoric acid trisodium salt involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, facilitating the elongation of the DNA strand. The compound’s diphosphate group is essential for its recognition and binding by the polymerase enzymes.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 95648-78-5 .

- Molecular Formula: C₁₀H₁₃N₂Na₃O₁₁P₂ (MW: 468.14 g/mol) . Note: A conflicting formula (C₃₀H₄₅N₆Na₃O₃₃P₆, MW: 1272.51 g/mol) is reported in some sources, possibly due to structural misinterpretation or salt hydration discrepancies .

- Solubility : Highly water-soluble, typical of sodium salts, facilitating its use in biochemical assays.

- Applications : Used in DNA repair studies, enzymatic catalysis, and as a precursor in nucleotide metabolism research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares dTDP-Na₃ with structurally related thymidine derivatives and other nucleoside di/triphosphates:

Functional and Application Differences

- dTDP-Na₃ vs. dTMP-Na₂: dTMP (monophosphate) lacks the high-energy phosphate bonds required for polymerization, making it less active in DNA synthesis. It is primarily used in salvage pathways and metabolic studies . dTDP’s diphosphate group enables participation in glycosyltransferase reactions (e.g., polysaccharide biosynthesis) and kinase-mediated phosphorylation .

- dTDP-Na₃ vs. dTTP-Na₃: dTTP (triphosphate) is the direct substrate for DNA polymerases in PCR and sequencing . dTDP-Na₃ is less utilized in replication but critical in enzymatic cascades requiring diphosphate donors, such as thymidylate synthase assays .

- Comparison with Non-Thymidine Nucleotides: CTP-Na₂: Involved in RNA synthesis and phospholipid metabolism, unlike dTDP-Na₃, which is DNA-specific . UDP-Na₃: Central to glycogen synthesis and protein glycosylation, highlighting functional divergence from dTDP’s role in nucleic acid pathways .

Solubility and Stability

- Solubility : Sodium salts generally enhance water solubility. For example:

- Stability : Triphosphates (dTTP, CTP) are prone to hydrolysis due to labile phosphate bonds, whereas diphosphates (dTDP, UDP) exhibit moderate stability .

Research Findings and Industrial Relevance

- Enzymatic Studies : dTDP-Na₃ is used to study thymidylate synthase, which converts dUMP to dTMP, a step critical in cancer drug development .

- DNA Repair : dTDP-Na₃ acts as a substrate in base-excision repair mechanisms, contrasting with dTTP’s role in replication .

- Industrial Use : dTTP-Na₃ dominates commercial markets due to its demand in molecular biology, while dTDP-Na₃ is niche, primarily utilized in specialized enzymatic assays .

Biological Activity

Thymidine 5'-diphosphoric acid trisodium salt (TdP) is a nucleotide derivative that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article explores the biological activity of TdP, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula and is characterized by its three sodium ions that enhance its solubility in aqueous solutions. The compound's structure allows it to participate in enzymatic reactions as a substrate or inhibitor, influencing metabolic pathways critical for cellular functions.

Inhibition of Thymidine Kinase

One of the primary biological activities of TdP is its role as an inhibitor of thymidine kinase (TK), an enzyme essential for DNA synthesis. By inhibiting TK, TdP can reduce the proliferation of cells, making it a candidate for antiviral and anticancer therapies. Studies have demonstrated that TdP effectively competes with natural substrates for binding to TK, leading to decreased enzymatic activity and subsequent impacts on nucleotide metabolism.

Impact on Cellular Processes

TdP influences several cellular processes, including:

- DNA Synthesis: As a substrate for DNA polymerases, TdP is integral to DNA replication and repair mechanisms.

- Cell Signaling: It modulates cell signaling pathways by affecting the phosphorylation states of various proteins involved in cell cycle regulation.

- Gene Expression: TdP plays a role in regulating gene expression through its involvement in nucleotide metabolism, which is vital for RNA synthesis .

Applications in Research and Medicine

TdP is extensively used in biochemical research and pharmaceutical development:

- Enzymatic Assays: It serves as a substrate to study the kinetics and specificity of DNA polymerases.

- Molecular Biology Techniques: TdP is utilized in PCR, DNA sequencing, and cloning techniques.

- Therapeutic Development: Its inhibitory properties against TK make it a potential candidate for developing antiviral and anticancer drugs .

Antiviral Applications

A study explored the effects of TdP on viral replication. Researchers found that TdP significantly inhibited the replication of certain viruses by targeting their nucleic acid synthesis pathways. This suggests that TdP could be developed into antiviral agents targeting specific viral infections .

Cancer Treatment Research

In cancer research, TdP has been shown to impede the growth of tumor cells. A study demonstrated that treatment with TdP led to reduced cell viability in several cancer cell lines, indicating its potential as an anticancer therapeutic agent. The mechanism was attributed to its ability to disrupt nucleotide metabolism essential for rapid cell division.

Comparative Analysis with Similar Compounds

The following table compares TdP with other related nucleotides:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine 5'-triphosphate (TTP) | Contains three phosphate groups | Key player in energy transfer |

| Deoxyadenosine 5'-triphosphate (dATP) | Contains three phosphate groups | Essential for ATP-dependent processes |

| Cytidine 5'-triphosphate (CTP) | Contains ribose instead of deoxyribose | Involved in RNA synthesis |

The unique structure of TdP, particularly its diphosphate group, confers specific inhibitory properties that differentiate it from other nucleotides, enhancing its therapeutic potential.

Q & A

What are the recommended laboratory methods for synthesizing Thymidine 5'-diphosphoric acid trisodium salt?

Basic Research Question

Synthesis typically involves enzymatic or chemical phosphorylation of thymidine monophosphate. Enzymatic methods use kinases (e.g., thymidine kinase) to sequentially add phosphate groups in buffered solutions (pH 7.5–8.0) containing ATP as a phosphate donor. Chemical synthesis may employ phosphoramidite or H-phosphonate chemistry, followed by sodium salt precipitation . Post-synthesis, purification via ion-exchange chromatography or HPLC is critical to remove unreacted substrates and byproducts. Confirm purity using P-NMR or mass spectrometry, ensuring a single peak corresponding to the molecular weight of 572.07 g/mol (CHNOP·4Na) .

How should researchers assess the purity and stability of this compound during storage?

Basic Research Question

Stability is pH- and temperature-dependent. Store lyophilized powder at –20°C in desiccated, light-resistant containers to prevent hydrolysis. For aqueous solutions, use neutral buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Assess purity via UV-Vis spectroscopy (λ = 267 nm for thymidine) and compare absorbance ratios (A/A > 1.8 indicates protein contamination). Quantify degradation products (e.g., inorganic phosphate) using colorimetric assays (e.g., malachite green method) .

What experimental strategies can determine the binding affinity of this compound to DNA polymerases?

Advanced Research Question

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements. For SPR, immobilize the polymerase on a sensor chip and inject varying concentrations of the nucleotide. Calculate from equilibrium binding curves. Alternatively, employ fluorescence anisotropy with a labeled DNA primer-template complex; increasing nucleotide concentration enhances polarization upon polymerase binding . Control for sodium ion interference by matching buffer ionic strength in all experiments .

How can researchers resolve discrepancies in enzymatic activity data involving this compound?

Advanced Research Question

Discrepancies often arise from buffer composition or nucleotide purity. For example, high sodium ions (>100 mM) may inhibit polymerase activity. Validate buffer systems using parallel assays with a commercially validated nucleotide (e.g., ATP). Check nucleotide integrity via thin-layer chromatography (TLC) on cellulose plates with a solvent system of ethanol:ammonium acetate (7:3). If contamination is detected, repurify using anion-exchange resin .

What buffer systems are optimal for enzymatic studies with this compound?

Basic Research Question

Use low-ionic-strength buffers (e.g., 20 mM Tris-HCl, pH 7.5) to minimize sodium ion interference. For magnesium-dependent enzymes (e.g., DNA polymerases), include 1–2 mM MgCl. Avoid phosphate buffers, as they compete with the nucleotide’s phosphate groups. For long-term assays, supplement with 0.1% BSA to stabilize enzymes and reduce adsorption losses .

What are the implications of sodium ion concentration on functional studies with this compound?

Advanced Research Question

Excess sodium ions (>150 mM) can destabilize protein-nucleotide interactions. In electrophoretic mobility shift assays (EMSAs), use Tris-acetate-EDTA (TAE) buffers instead of Tris-borate-EDTA (TBE) to reduce sodium load. For cell-based assays, equilibrate the compound in isotonic saline (140 mM NaCl) to prevent osmotic shock. Measure intracellular sodium levels via flame photometry if off-target ion effects are suspected .

How can researchers validate the specificity of this compound in nucleotide incorporation assays?

Advanced Research Question

Use competitive inhibition assays with non-hydrolysable analogs (e.g., α,β-methylene thymidine triphosphate). Compare incorporation rates via radioactive labeling (P or H) or fluorescence-quenched primers. For next-generation sequencing applications, perform Sanger sequencing to confirm base-pairing fidelity. Cross-validate results using orthogonal methods like mass spectrometry-based nucleotide incorporation profiling .

What are the critical controls for studies investigating the metabolic stability of this compound?

Advanced Research Question

Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation. For in vitro plasma stability assays, compare degradation rates in human vs. murine plasma to identify species-specific esterases. Quantify metabolites (e.g., thymidine monophosphate) using LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.